molecular formula C19H25N5O2 B2805672 8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-80-3

8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2805672
CAS RN: 361174-80-3
M. Wt: 355.442
InChI Key: FRJYUVCDLWUOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is related to a class of compounds known as pyridazinones . These compounds are known to be inhibitors of PARP7 and are useful in the treatment of cancer .

Scientific Research Applications

Potential Research Applications of Similar Compounds

1. Biological Effects and Environmental Impact

Compounds similar to 8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, such as phthalates and bisphenol A, have been extensively studied for their effects on obesity development and glucose metabolism disorders. Research indicates that these endocrine-disrupting chemicals interfere with cell signaling pathways involved in weight and glucose homeostasis, underscoring the complex interactions between synthetic compounds and biological systems (Stojanoska, Milošević, Milić, & Abenavoli, 2017).

2. Analytical Method Development

The development of specific and sensitive analytical methods, such as high-performance thin-layer chromatography (HPTLC), for the determination of pharmaceutical compounds in dosage forms showcases the importance of chemical analysis in quality control and pharmaceutical research. Such methodologies enable the precise quantification and stability assessment of active pharmaceutical ingredients, demonstrating the critical role of analytical chemistry in ensuring the safety and efficacy of medicinal products (Rode & Tajne, 2021).

3. Environmental Toxicology and Safety Assessment

Understanding the occurrence, fate, and behavior of chemical compounds in the environment, such as parabens in aquatic environments, is essential for assessing their potential impact on ecosystems and human health. Studies in this area contribute to the development of safer chemical practices and regulatory policies aimed at minimizing environmental contamination and protecting public health (Haman, Dauchy, Rosin, & Munoz, 2015).

4. Catalysis and Chemical Transformations

Research on ionic liquid-based catalysts for CO2 conversion into valuable chemicals illustrates the innovative use of catalysis in addressing environmental challenges. Such studies highlight the potential of catalytic processes in facilitating the transformation of greenhouse gases into useful products, contributing to sustainable chemistry and carbon recycling strategies (Zhang et al., 2023).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s noted that pyridazinones are inhibitors of PARP7 . PARP7 is a protein that plays a role in DNA repair and cellular stress response, and inhibiting it can be beneficial in the treatment of cancer .

properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJYUVCDLWUOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

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